sec-Butyl Disulfide sec-Butyl Disulfide Di-sec-butyl disulfide is a natural product found in Ferula assa-foetida with data available.
Brand Name: Vulcanchem
CAS No.: 5943-30-6
VCID: VC21187321
InChI: InChI=1S/C8H18S2/c1-5-7(3)9-10-8(4)6-2/h7-8H,5-6H2,1-4H3
SMILES: CCC(C)SSC(C)CC
Molecular Formula: C8H18S2
Molecular Weight: 178.4 g/mol

sec-Butyl Disulfide

CAS No.: 5943-30-6

Cat. No.: VC21187321

Molecular Formula: C8H18S2

Molecular Weight: 178.4 g/mol

* For research use only. Not for human or veterinary use.

sec-Butyl Disulfide - 5943-30-6

Specification

CAS No. 5943-30-6
Molecular Formula C8H18S2
Molecular Weight 178.4 g/mol
IUPAC Name 2-(butan-2-yldisulfanyl)butane
Standard InChI InChI=1S/C8H18S2/c1-5-7(3)9-10-8(4)6-2/h7-8H,5-6H2,1-4H3
Standard InChI Key QTWKINKGAHTPFJ-UHFFFAOYSA-N
SMILES CCC(C)SSC(C)CC
Canonical SMILES CCC(C)SSC(C)CC

Introduction

FUNDAMENTAL CHARACTERISTICS AND NOMENCLATURE

Chemical Identity and Structure

Sec-Butyl disulfide, also known as di-sec-butyl disulfide or bis(1-methylpropyl) disulfide, is an organic compound with the molecular formula C8H18S2 . The compound features two sec-butyl groups connected by a disulfide (-S-S-) bond. Its structure can be represented as [C2H5CH(CH3)]2S2, highlighting the arrangement of the carbon chains and the central disulfide linkage.

Identification Parameters

The compound is identified by several key parameters that distinguish it from other organosulfur compounds:

ParameterValueSource
CAS Number5943-30-6
Molecular FormulaC8H18S2
Molecular Weight178.36 g/mol
MDL NumberMFCD00009331

PHYSICAL AND CHEMICAL PROPERTIES

Physical State and Appearance

Sec-Butyl disulfide presents as a colorless clear liquid at standard conditions . The compound has a characteristic sulfurous odor, typical of many organosulfur compounds .

Physical Properties

The compound demonstrates the following physical properties, which are critical for its handling, storage, and application in various industrial processes:

PropertyValueCondition
Vapor Pressure0.166 mm/Hg@ 25.00°C
LogP (o/w)4.59-
Specific Gravity0.94200 to 0.95400@ 20.00°C
Density0.957 g/mL@ 25°C
Melting Point-36.74°C(estimate)
Boiling Point120.00°C@ 12.00 mm Hg
Boiling Point (atmospheric)230.63°C(estimate)
Refractive Index1.47700 to 1.49700@ 20.00°C
Flash Point153.00°F TCC / >230°F-
Weight per Gallon7.848 to 7.947 pounds-

Data compiled from sources and

Chemical Reactivity

Sec-Butyl disulfide exhibits chemical reactivity typical of disulfide compounds. The disulfide bond (S-S) is susceptible to both reduction and oxidation reactions. Under reducing conditions, it can be cleaved to form thiols, while oxidation can lead to the formation of higher oxidation state sulfur compounds such as sulfoxides and sulfones.

SYNTHESIS METHODS

Several methods have been developed for the synthesis of sec-butyl disulfide, focusing on efficiency, yield, and cost-effectiveness.

Phase Transfer Catalysis Method

One of the most efficient synthesis routes utilizes phase transfer catalysis, as documented in research published in the Asian Journal of Chemistry:

The synthesis involves the reaction of sulfur, sodium hydroxide, and sec-butyl chloride using tetrabutyl ammonium bromide as the phase transfer catalyst . Under optimal conditions determined through orthogonal design experiments, this method achieves an average product yield of 84.95% . The resulting product has been characterized using infrared spectrometry and gas chromatography-mass spectrometry to confirm its identity and purity .

Microwave Reactor Method

A patent describes an innovative synthesis method utilizing microwave technology:

  • Sodium sulfide and water are mixed in a reaction vessel

  • Sulfur powder is added under stirring

  • The mixture is heated to 55°C for 1 hour

  • After cooling, the solution is transferred to a microwave reactor

  • A quaternary ammonium salt phase-transfer catalyst is added

  • 2-Bromobutane is introduced

  • The reaction proceeds under microwave irradiation (300-1000W) for 0.2-2 hours

  • The reaction mixture is allowed to settle, separating into aqueous and organic phases

  • The aqueous phase is removed, and the organic phase is distilled to obtain pure di-sec-butyl disulfide

This method represents a more modern approach to synthesis, potentially offering advantages in terms of reaction time and energy efficiency compared to conventional heating methods.

APPLICATIONS AND USES

Industrial Applications

Sec-Butyl disulfide finds application in various industrial processes owing to its unique chemical properties:

  • Organic Synthesis: The compound serves as an important reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

  • Chemical Intermediate: It functions as an intermediate in the production of more complex organosulfur compounds used in pharmaceuticals and agrochemicals.

  • Disulfide Bond Formation: Its ability to form stable disulfide bonds makes it valuable in creating complex molecules with specific structural requirements.

Research Applications

The compound has demonstrated potential in scientific research applications:

  • Antimicrobial Research: Studies have investigated the antimicrobial properties of sec-butyl disulfide against various bacterial strains, though its efficacy appears limited compared to other sulfur compounds.

  • Immunomodulatory Research: Related compounds with sec-butyl disulfide structures have shown ability to activate human neutrophils and mouse phagocytes, leading to increased intracellular calcium levels and production of reactive oxygen species (ROS).

CHEMICAL REACTIONS

Key Reaction Types

Sec-Butyl disulfide participates in several important reaction types that define its chemical behavior:

  • Oxidation Reactions: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide, bromine, and permanganic acid.

  • Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce sec-butyl disulfide to sec-butyl thiol.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions with halides, particularly in the presence of appropriate catalysts.

Reaction Products

The major products formed from these reactions include:

Reaction TypeMajor ProductsReagents
OxidationSec-butyl sulfoxide, Sec-butyl sulfoneH2O2, Br2, KMnO4
ReductionSec-butyl thiolLiAlH4, NaBH4
SubstitutionVarious alkylated disulfidesHalides (e.g., sec-butyl chloride)

Data compiled from source

COMPARISON WITH SIMILAR COMPOUNDS

Sec-Butyl disulfide belongs to a family of organosulfur compounds with related structures but distinct properties.

Structural Analogs

Several structurally related compounds share similar properties but differ in specific applications and reactivity profiles:

  • Di-tert-butyl disulfide: Features tertiary carbon atoms adjacent to sulfur

  • Di-n-butyl disulfide: Contains linear butyl chains

  • Di-isopropyl disulfide: Contains branched three-carbon chains

Sec-Butyl disulfide is distinguished by its specific structural configuration, which provides unique chemical reactivity and physical properties compared to these analogs.

FUTURE RESEARCH DIRECTIONS

Based on the available literature, several promising areas for future research on sec-butyl disulfide emerge:

  • Enhanced Synthesis Methods: Further optimization of microwave-assisted synthesis methods could potentially increase yields and reduce reaction times.

  • Biological Activity: More comprehensive studies on the antimicrobial and immunomodulatory effects of the compound may reveal new therapeutic applications.

  • Catalytic Applications: Investigation of the compound's potential as a catalytic agent in organic transformations.

  • Green Chemistry Approaches: Development of environmentally friendly synthesis methods that reduce waste and energy consumption.

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